GGTI298
Overview
Description
GGTI-298 is a potent inhibitor of geranylgeranyltransferase type I (GGTase-I), an enzyme involved in the post-translational modification of proteins through the addition of geranylgeranyl groups. This modification is crucial for the proper functioning of various proteins, including those involved in cell growth and differentiation. GGTI-298 has shown potential as an anti-cancer agent due to its ability to disrupt the function of proteins that contribute to tumor development and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
GGTI-298 can be synthesized through a multi-step process involving the coupling of specific amino acids and other organic compounds. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of GGTI-298 is formed by coupling a naphthylbenzoyl group with a leucine derivative.
Addition of functional groups: Various functional groups, including an amino group and a mercaptopropyl group, are added to the core structure through a series of chemical reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Industrial Production Methods
Industrial production of GGTI-298 involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of automated synthesis and purification systems can further enhance the efficiency and consistency of production .
Chemical Reactions Analysis
Types of Reactions
GGTI-298 undergoes several types of chemical reactions, including:
Oxidation: GGTI-298 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on GGTI-298, altering its chemical properties.
Substitution: Substitution reactions can replace specific atoms or groups within the GGTI-298 molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GGTI-298 can produce various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .
Scientific Research Applications
GGTI-298 has a wide range of scientific research applications, including:
Chemistry: GGTI-298 is used as a tool compound to study the role of geranylgeranyltransferase type I in various biochemical pathways.
Biology: Researchers use GGTI-298 to investigate the effects of protein prenylation on cell signaling and function.
Medicine: GGTI-298 has shown promise as an anti-cancer agent, particularly in the treatment of tumors that overexpress proteins modified by geranylgeranyltransferase type I.
Industry: GGTI-298 is used in the development of new therapeutic agents and in the study of protein prenylation inhibitors
Mechanism of Action
GGTI-298 exerts its effects by inhibiting the activity of geranylgeranyltransferase type I. This enzyme is responsible for the addition of geranylgeranyl groups to specific proteins, a process known as prenylation. By inhibiting this enzyme, GGTI-298 prevents the proper functioning of these proteins, leading to disruptions in cell growth and differentiation. The primary molecular targets of GGTI-298 include proteins involved in cell signaling pathways, such as the Ras and Rho families of small GTPases .
Comparison with Similar Compounds
Similar Compounds
FTI-277: An inhibitor of farnesyltransferase, another enzyme involved in protein prenylation.
GGTI-297: A closely related compound that also inhibits geranylgeranyltransferase type I.
L-778,123: A dual inhibitor of both farnesyltransferase and geranylgeranyltransferase type I.
Uniqueness of GGTI-298
GGTI-298 is unique in its high specificity for geranylgeranyltransferase type I, making it a valuable tool for studying the role of this enzyme in various biological processes. Its ability to selectively inhibit the prenylation of specific proteins sets it apart from other inhibitors that may have broader or less specific effects .
Properties
IUPAC Name |
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3S/c1-17(2)13-25(27(32)33-3)30-26(31)23-12-11-20(29-15-19(28)16-34)14-24(23)22-10-6-8-18-7-4-5-9-21(18)22/h4-12,14,17,19,25,29,34H,13,15-16,28H2,1-3H3,(H,30,31)/t19-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWPFYDMUFBHBF-CLOONOSVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180977-44-0 | |
Record name | GGTI-298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180977440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GGTI-298 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELA97V8Q7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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